1-(4-Bromophenyl)-3-methylbutan-1-ol
Description
Contextualization within Halogenated Aryl Alcohols and Branched Aliphatic Alcohols
Halogenated aryl alcohols are a class of organic compounds that feature a hydroxyl group and at least one halogen atom attached to an aromatic ring. The carbon-halogen bond is a key feature, providing a reactive site for various transformations, particularly cross-coupling reactions. The bromine atom in 1-(4-Bromophenyl)-3-methylbutan-1-ol makes the aryl group susceptible to such reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
Branched aliphatic alcohols are characterized by a non-linear carbon chain. The isobutyl group in this compound introduces steric bulk, which can influence the reactivity of the molecule and the stereochemistry of its reactions. The combination of these two structural motifs results in a molecule with a unique profile of reactivity and potential applications.
Significance in Contemporary Synthetic Methodologies and Complex Molecular Scaffolds
While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structure suggests significant utility in several areas of synthetic organic chemistry. The presence of the bromo-phenyl group makes it an ideal precursor for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials with specific electronic properties.
The secondary alcohol functionality can be oxidized to a ketone, providing another route for functional group manipulation. Furthermore, the chiral nature of the alcohol suggests its potential use in asymmetric synthesis, either as a chiral auxiliary or as a building block for the synthesis of enantiomerically pure complex molecules.
Overview of Academic Research Trajectories for Aryl-Substituted Butanols
Research involving aryl-substituted butanols is a dynamic area of organic chemistry. A significant focus of this research is the development of new and efficient methods for their synthesis, particularly with control over stereochemistry. Catalytic asymmetric synthesis, employing chiral catalysts to produce one enantiomer of a chiral molecule selectively, is a major research trajectory.
Another area of interest is the use of these compounds as intermediates in the total synthesis of natural products and biologically active molecules. The combination of an aromatic ring and a functionalized aliphatic chain provides a versatile scaffold that can be elaborated into more complex structures. Research also explores the biological activities of aryl-substituted butanols and their derivatives, with some compounds showing potential as therapeutic agents.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 100757-92-4 hoffmanchemicals.com |
| Molecular Formula | C₁₁H₁₅BrO |
| Molecular Weight | 243.14 g/mol hoffmanchemicals.com |
| Appearance | (Predicted) Colorless to pale yellow liquid or low melting solid |
| Boiling Point | (Predicted) Decomposes on heating |
| Solubility | (Predicted) Soluble in organic solvents like ethanol, ether, and dichloromethane (B109758); insoluble in water. |
Table 2: Plausible Synthetic Routes to this compound
| Reaction Type | Reactants | Reagents and Conditions | Product |
| Grignard Reaction | 4-Bromobenzaldehyde (B125591), Isobutylmagnesium bromide | 1. Diethyl ether or THF, anhydrous conditions, 2. Aqueous workup (e.g., NH₄Cl solution) | This compound |
| Reduction of Ketone | 1-(4-Bromophenyl)-3-methylbutan-1-one | Sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) or ethanol | This compound |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C11H15BrO/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8,11,13H,7H2,1-2H3 |
InChI Key |
WCESIBFNQCHLMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Bromophenyl 3 Methylbutan 1 Ol and Analogs
Strategies for the Formation of the Carbon Skeleton and Aryl-Carbon Bond
The construction of the fundamental carbon structure of 1-(4-bromophenyl)-3-methylbutan-1-ol involves the formation of a crucial carbon-carbon bond between the aromatic ring and the aliphatic side chain. Organometallic approaches and classical condensation reactions are two primary strategies to achieve this.
Organometallic reagents are powerful tools for creating carbon-carbon bonds with high efficiency and selectivity. mnstate.edu These methods often involve the reaction of an organometallic nucleophile with a carbonyl electrophile.
One of the most common and effective methods for the synthesis of secondary alcohols is the Grignard reaction. wisc.eduadichemistry.com This involves the reaction of an organomagnesium halide (Grignard reagent) with an aldehyde. For the synthesis of this compound, this can be achieved by reacting 4-bromobenzaldehyde (B125591) with isobutylmagnesium bromide. The isobutyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol. wisc.edu
Alternatively, the Grignard reagent can be prepared from 4-bromobenzene, which then reacts with isobutyraldehyde. Both routes lead to the formation of the target carbon skeleton. The Grignard reaction is versatile, but requires anhydrous conditions due to the high reactivity and basicity of the organomagnesium reagent. mnstate.edulibretexts.org
A more modern and stereoselective approach involves the transition-metal-catalyzed addition of arylboronic acids to aldehydes. nih.govnih.gov Ruthenium catalysts, in particular, have been shown to be highly effective for this transformation, providing access to chiral secondary alcohols with high enantioselectivity. nih.govresearchgate.net
In this method, a ruthenium complex, often generated in situ from a precursor like [RuCl₂(p-cymene)]₂ and a chiral ligand, catalyzes the addition of an arylboronic acid to an aliphatic aldehyde. nih.gov For the synthesis of this compound, 4-bromophenylboronic acid would be reacted with 3-methylbutanal (B7770604). The choice of the chiral ligand is crucial for achieving high enantiomeric excess (ee). Bidentate phosphoramidite (B1245037) ligands, such as Me-BIPAM, and P-chiral monophosphorous ligands have demonstrated excellent performance in these reactions, leading to the desired alcohol in high yields and with significant optical purity. nih.govnih.govresearchgate.net
Table 1: Representative Conditions for Ruthenium-Catalyzed Asymmetric Arylation
| Entry | Aldehyde | Arylboronic Acid | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|---|
| 1 | 3-Methylbutanal | 4-Bromophenylboronic acid | [RuCl₂(p-cymene)]₂ / (R,R)-Me-BIPAM | Toluene/H₂O | 60 | High | >90 |
Note: Data is generalized from studies on analogous systems and represents typical outcomes. nih.govresearchgate.net
An alternative strategy involves the initial formation of an aryl ketone precursor, which is subsequently reduced or further functionalized to the desired alcohol.
A primary method for synthesizing the requisite aryl ketone, 4'-bromo-3-methylbutyrophenone, is the Friedel-Crafts acylation. tcd.iewikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of bromobenzene (B47551) with 3-methylbutyryl chloride or its corresponding anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemistrysteps.commasterorganicchemistry.com The reaction typically proceeds with high regioselectivity, favoring acylation at the para position to the bromine atom due to steric hindrance at the ortho positions. tcd.ie The resulting ketone is a key intermediate that can be converted to the target alcohol.
Once the 4'-bromo-3-methylbutyrophenone precursor is obtained, the final alcohol can be formed through reduction of the ketone. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used to convert the ketone to the racemic alcohol. For stereoselective synthesis, chiral reducing agents or catalytic asymmetric hydrogenation can be employed.
Alternatively, an aldol (B89426) condensation can be utilized to form a chalcone (B49325) precursor. odinity.comquora.com This involves the base-catalyzed reaction of a substituted acetophenone (B1666503) with an aldehyde. For instance, 4-bromoacetophenone can react with 3-methylbutanal to form an α,β-unsaturated ketone. Subsequent reduction of both the alkene and ketone functionalities would lead to the desired saturated alcohol.
Carbon-Carbon Bond Formation via Organometallic Approaches
Stereoselective Synthesis and Chiral Resolution
Achieving high enantiomeric purity is often a critical goal in the synthesis of chiral alcohols for pharmaceutical applications. This can be accomplished through asymmetric catalysis or by resolving a racemic mixture.
Asymmetric catalysis aims to directly produce a single enantiomer of the desired product, offering a more efficient approach than the separation of racemates. ims.ac.jpnih.govnih.gov As mentioned in section 2.1.1.1, the ruthenium-catalyzed asymmetric addition of arylboronic acids to aldehydes is a powerful method for the direct synthesis of enantioenriched secondary alcohols. nih.gov The catalyst system, composed of a transition metal and a chiral ligand, creates a chiral environment that favors the formation of one enantiomer over the other. mdpi.com
The success of these reactions hinges on the careful design of the chiral ligand, which coordinates to the metal center and controls the stereochemical outcome of the reaction. nih.gov This approach has been successfully applied to a wide range of aliphatic aldehydes and arylboronic acids, providing access to a diverse library of chiral secondary alcohols with high enantiopurity. nih.govresearchgate.net
Dynamic Kinetic Resolution (DKR) is a powerful strategy that combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. wikipedia.org This allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product, overcoming the 50% yield limitation of traditional kinetic resolution. mdpi.commdpi.com
In the context of chiral alcohol synthesis, DKR is often achieved by coupling an enzymatic acylation with a metal-catalyzed racemization of the alcohol. mdpi.com For a racemic secondary alcohol, a lipase (B570770) can selectively acylate one enantiomer (e.g., the R-enantiomer) at a faster rate than the other. Simultaneously, a transition metal catalyst, often a ruthenium complex, facilitates the racemization of the remaining, slower-reacting alcohol (the S-enantiomer). mdpi.com This continuous racemization ensures that the substrate for the enzymatic resolution is constantly replenished, allowing the reaction to proceed to full conversion, yielding a single enantiomer of the acylated product. wikipedia.orgnih.gov
Table 2: Key Components of a Typical DKR of a Secondary Alcohol
| Component | Function | Example |
|---|---|---|
| Racemic Alcohol | Starting Material | rac-1-(4-Bromophenyl)-3-methylbutan-1-ol |
| Acyl Donor | Reagent for Esterification | Isopropenyl acetate, Ethyl acetate |
| Enzyme (Lipase) | Biocatalyst for Kinetic Resolution | Novozym 435 (Candida antarctica lipase B) |
| Racemization Catalyst | Metal Catalyst for in situ Racemization | Shvo's catalyst, other Ru-complexes |
This table illustrates the general components and their roles in a DKR process for a secondary alcohol like the target compound. mdpi.com
Asymmetric Catalysis for Enantioenriched Alcohol Derivatives
Ligand Design and Optimization in Asymmetric Transformations
The enantioselective synthesis of chiral alcohols is often achieved through the asymmetric reduction of prochiral ketones or the asymmetric addition of organometallic reagents to carbonyl compounds. The success of these transformations hinges on the design and optimization of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.
Chiral phosphine (B1218219) ligands are a cornerstone of asymmetric catalysis. sigmaaldrich.comnih.gov For the synthesis of chiral secondary alcohols, ruthenium complexes bearing chiral diphosphine and amine-based ligands have demonstrated high catalytic activity and enantioselectivity in the hydrogenation of ketones. nih.gov The chiral environment can be fine-tuned by modifying the combination of these ligands. nih.gov For instance, P-chiral phosphine ligands, where the stereogenic center is on the phosphorus atom, have been developed and shown to be highly effective in various asymmetric reactions due to their conformational rigidity and electron-rich nature. nih.gov Ligands such as TangPhos, a P-chiral bisphospholane, have proven highly efficient in the rhodium-catalyzed hydrogenation of a variety of functionalized olefins. sigmaaldrich.com The design of these ligands often involves creating a toolbox of structurally diverse phosphines to be screened for optimal performance with a specific substrate. sigmaaldrich.com
In the context of asymmetric additions to ketones, chiral phosphoramide (B1221513) ligands have been essential for promoting the addition of organozinc reagents, which can be prepared in situ from Grignard reagents or arylboronic acids. rsc.org The development of new classes of ligands, such as those derived from 1,2-diaminocyclohexane (DACH), has enabled the highly enantioenriched preparation of tertiary alcohols through the asymmetric addition of Grignard reagents to ketones. rsc.org The modular nature of these ligands allows for systematic modification to achieve high enantioselectivities for a broad range of substrates. rsc.org
The optimization of these asymmetric transformations often involves screening various reaction parameters. For instance, in asymmetric transfer hydrogenation (ATH), the choice of the hydrogen source, solvent, and the specific chiral ligand-metal complex are all critical factors. organic-chemistry.orgmdpi.com The development of catalysts for ATH of ketones in aqueous media represents a significant advancement towards greener chemistry. organic-chemistry.org For challenging substrates, such as o-hydroxyphenyl ketones, directing effects can be exploited to achieve high enantiomeric excess in the reduction products. researchgate.net
| Ligand Type | Metal | Transformation | Key Features |
| Chiral Diphosphine/Amine | Ru | Ketone Hydrogenation | Tunable chiral environment, high activity and enantioselectivity. nih.gov |
| P-Chiral Phosphines (e.g., TangPhos) | Rh | Olefin Hydrogenation | Conformational rigidity, electron-rich, high efficiency. sigmaaldrich.comnih.gov |
| Chiral Phosphoramide | Zn | Alkyl/Aryl Addition to Ketones | Enables use of in situ generated organozinc reagents. rsc.org |
| DACH-derived Biaryl Ligands | - | Grignard Addition to Ketones | Modular construction, effective for aliphatic and aromatic Grignards. rsc.org |
| Amino Alcohols | Ru | Asymmetric Transfer Hydrogenation | Effective for unfunctionalized and α-heteroatom substituted ketones. mdpi.com |
Introduction and Functionalization of Halogen and Hydroxyl Groups
The conversion of the hydroxyl group of this compound into a halogen is a fundamental transformation that opens avenues for further synthetic modifications. For the conversion of primary and secondary alcohols to the corresponding alkyl bromides, phosphorus tribromide (PBr₃) is a commonly used reagent. commonorganicchemistry.commasterorganicchemistry.comchadsprep.comchemistrysteps.com This reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the stereocenter. commonorganicchemistry.comchadsprep.comchemistrysteps.com Similarly, thionyl chloride (SOCl₂) is widely employed for the synthesis of alkyl chlorides from alcohols, also proceeding with inversion of stereochemistry, particularly in the presence of a base like pyridine. masterorganicchemistry.comchadsprep.comchemistrysteps.comyoutube.comlibretexts.org The use of these reagents is often preferred over hydrohalic acids (HBr, HCl) as they operate under milder conditions and can prevent carbocation rearrangements that might occur with secondary benzylic alcohols. masterorganicchemistry.comchemistrysteps.comlibretexts.org
For benzylic bromination, N-bromosuccinimide (NBS) is another effective reagent, often used under radical conditions initiated by light or a radical initiator. masterorganicchemistry.comscientificupdate.comlibretexts.org The Wohl-Ziegler reaction, which employs NBS for benzylic bromination, can sometimes lead to over-bromination, but modifications to the reaction conditions can improve selectivity. masterorganicchemistry.comscientificupdate.com
| Reagent | Transformation | Mechanism | Stereochemistry |
| PBr₃ | Alcohol to Alkyl Bromide | Sₙ2 | Inversion commonorganicchemistry.comchadsprep.comchemistrysteps.com |
| SOCl₂ (with pyridine) | Alcohol to Alkyl Chloride | Sₙ2 | Inversion chemistrysteps.comyoutube.com |
| NBS | Benzylic Alcohol to Benzylic Bromide | Radical | Racemization/Inversion depends on conditions masterorganicchemistry.comlibretexts.org |
The hydroxyl group of benzylic alcohols, or a derivative thereof, can act as a directing group to guide C-H functionalization at specific positions on the aromatic ring. This strategy provides a powerful tool for the regioselective introduction of new functional groups. For instance, a masked benzyl (B1604629) alcohol can undergo palladium-catalyzed ortho-hydroxylation. researchgate.netthieme-connect.de In some systems, an oxime ether derived from the alcohol can serve as a monodentate directing group for ortho-C(sp²)-H hydroxylation. thieme-connect.de
Furthermore, the development of relay catalysis has enabled meta-C-H functionalization of benzylic alcohol derivatives. nih.gov By employing a removable oxime ether directing group in conjunction with a transient mediator like norbornene, palladium catalysis can achieve meta-arylation. nih.gov This approach offers a dual pathway to access both meta-substituted alcohols and hydroxylamines through different deprotection conditions. nih.gov The hydroxyl group can also facilitate reactions at the benzylic position itself by stabilizing intermediates. For example, the use of hexafluoroisopropanol (HFIP) as a solvent can promote the dehydration of electron-rich secondary benzylic alcohols, enabling their functionalization with various nucleophiles. nih.gov
| Directed Position | Catalytic System | Directing Group | Transformation |
| ortho | Pd(II) | Masked Hydroxyl/Oxime Ether | C-H Hydroxylation researchgate.netthieme-connect.de |
| meta | Pd/Norbornene | Oxime Ether | C-H Arylation nih.gov |
Derivatization and Complex Scaffold Construction
The bromine atom on the phenyl ring of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. The Heck reaction, for instance, couples aryl halides with alkenes to form substituted alkenes. nih.govorganic-chemistry.orgwikipedia.orgbeilstein-journals.org This reaction is a powerful tool for forming carbon-carbon bonds and has been widely applied in organic synthesis. organic-chemistry.org While aryl bromides can be challenging substrates due to potential dehalogenation, optimized reaction conditions, including the use of specific ligands and additives, can lead to high yields. nih.govbeilstein-journals.org
The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgwikipedia.orgnih.govorganic-chemistry.orgrug.nl This reaction has largely replaced harsher traditional methods for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.orgrug.nl The development of various generations of catalyst systems, particularly those employing sterically hindered phosphine ligands, has greatly expanded the utility of this transformation. wikipedia.org
These cross-coupling strategies allow for the derivatization of the bromophenyl moiety, introducing a wide range of substituents and building blocks. This capability is crucial for the synthesis of libraries of compounds for structure-activity relationship studies in drug discovery and materials science.
| Reaction Name | Coupling Partners | Bond Formed | Key Features |
| Heck Reaction | Aryl Bromide + Alkene | C(sp²)-C(sp²) | Forms substituted alkenes, requires base and Pd catalyst. organic-chemistry.orgwikipedia.org |
| Buchwald-Hartwig Amination | Aryl Bromide + Amine | C(sp²)-N | Wide scope for amines and aryl halides, uses phosphine ligands. libretexts.orgwikipedia.orgrug.nl |
Cyclization and Annulation Reactions Involving Bromophenyl Intermediates
Cyclization and annulation reactions are cornerstone strategies in organic synthesis for the construction of ring systems. When these reactions involve bromophenyl intermediates, they open up avenues for creating fused or spirocyclic structures that can be further functionalized. Palladium-catalyzed processes are frequently employed due to their efficiency and functional group tolerance. researchgate.net
One notable approach is the palladium-catalyzed annulation of o-bromobenzaldehydes with carbonyl compounds, which leads to the formation of naphthol or naphthalene (B1677914) derivatives. researchgate.net This process involves a sequence of Heck and aldol reactions to build the new ring system. researchgate.net Similarly, phosphine-catalyzed annulation reactions have proven to be powerful tools for constructing heterocyclic compounds. acs.org For instance, the [3+2] annulation of Morita–Baylis–Hillman (MBH) carbonates with cyclic azadienes can yield complex cyclopentene (B43876) derivatives. acs.org
Dearomative cyclization represents another sophisticated strategy. Research has shown that 2-(2-Bromophenyl)acetonitrile derivatives can undergo palladium-catalyzed dearomative cyclization to form fused polycyclic skeletons. acs.org The choice of ligand and base is critical for achieving high yields in these transformations. acs.org
Transition-metal-free conditions have also been developed for cyclization reactions. For example, the intramolecular ring-opening of azetidines bearing a bromophenyl group can proceed under mild, basic conditions to afford various heterocyclic systems like chromanes and tetrahydroquinolines. acs.orgacs.org This method capitalizes on the inherent ring strain of four-membered rings to act as electrophiles. acs.orgacs.org
Table 1: Examples of Cyclization and Annulation Reactions with Bromophenyl Intermediates
| Reaction Type | Bromophenyl Substrate | Catalyst/Reagent | Conditions | Product Type | Yield (%) | Source |
| Dearomative Cyclization | 2-(2-Bromophenyl)-2-mesitylacetonitrile | Pd(dba)₂, RuPhos | Toluene, NaOH, 100°C | Fused Polycyclic Acetonitrile | 79 | acs.org |
| Annulation | o-Bromobenzaldehydes & 1,3-Diaryl-2-propanones | Palladium Catalyst | Not specified | 1,3-Diaryl-2-naphthols | Fair to Good | researchgate.net |
| Intramolecular Ring Opening | N-(2-bromophenyl)methanesulfonamide derivative | Cs₂CO₃ | DMF, 50-80°C | Tetrahydroquinoline | 87-92 | acs.org |
| [3+2] Annulation | MBH Carbonate & Sulfamidate-derived alkene (with bromophenyl group) | PPh₂Me | DCE, 50°C | Spiro[Oxathiazole-Cyclopentene] | 92 | acs.org |
Multi-component Synthesis of Related Complex Architectures
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their synthetic efficiency and ability to generate molecular complexity rapidly. nih.govepfl.ch These one-pot approaches are instrumental in building libraries of complex molecules for drug discovery and materials science. researchgate.net The incorporation of bromophenyl-containing substrates into MCRs allows for the synthesis of intricate architectures that can be readily diversified via subsequent cross-coupling reactions.
A key advantage of MCRs is their step and atom economy, reducing waste and avoiding the isolation of intermediates. nih.gov Various named MCRs, such as the Ugi, Passerini, and Hantzsch reactions, have been adapted to create a wide range of heterocyclic and complex acyclic structures. nih.gov
Palladium catalysis is also prominent in the realm of multi-component reactions. For instance, a palladium-catalyzed three-component annulation reaction involving aryl iodides (a close relative of aryl bromides), maleimide, and a methylating reagent has been developed to synthesize succinimide-fused tricyclic scaffolds. rsc.org This reaction proceeds through multiple C-H activation steps, forming several new carbon-carbon bonds in a single pot. rsc.org The rational design of substrates containing multiple reactive functionalities is a modern approach to developing novel MCRs, leading to the formation of complex polycyclic systems with high efficiency. epfl.ch These strategies highlight the power of combining the reactivity of bromophenyl groups with the convergent nature of multi-component synthesis to access novel and complex chemical architectures. epfl.chresearchgate.net
Table 2: Selected Multi-component Reactions for Complex Architectures
| Reaction Name/Type | Reactants | Catalyst/Conditions | Product Architecture | Key Features | Source |
| Three-Component Annulation | Aryl Iodide, Maleimide, TsOMe | Palladium Catalyst | Succinimide-fused Tricyclic Scaffolds | Involves multiple C-H bond activations to form several C-C bonds. | rsc.org |
| Groebke-Blackburn-Bienaymé | Aminoazine, Aldehyde, Isocyanide | Acid-catalyzed | Imidazoazines | Efficient synthesis of heterocyclic scaffolds with adjustable properties. | frontiersin.org |
| Cooperative Pd/Cu Catalysis | Methyl α-Isocyanoacetate, Primary Amine, Aryl Iodide | Pd/Cu Catalysts | Tetrasubstituted Imidazolones | Cooperative catalysis enables the formation of highly substituted heterocycles. | epfl.ch |
| Suzuki–Knoevenagel Sequence | Aryl Halide, Aldehyde, Active Methylene (B1212753) Compound | Palladium Catalyst | Merocyanines | A consecutive three-component reaction for the synthesis of functional dyes. | researchgate.net |
Elucidation of Reaction Mechanisms and Catalytic Pathways
Mechanistic Investigations of Asymmetric Additions
The synthesis of chiral alcohols, such as 1-(4-Bromophenyl)-3-methylbutan-1-ol, often involves asymmetric addition reactions, which have been the subject of detailed mechanistic studies. doaj.orgmdpi.com These investigations are crucial for understanding and optimizing the enantioselectivity of the product.
Ruthenium-catalyzed asymmetric additions have emerged as a powerful tool for the synthesis of chiral alcohols. doaj.orgmdpi.com The enantioselectivity of these reactions is highly dependent on the structure of the chiral phosphine (B1218219) ligands employed. nih.govresearchgate.net P-chiral monophosphorous ligands, in particular, have shown exceptional performance in promoting high enantioselectivity in the addition of arylboronic acids to aliphatic aldehydes. doaj.orgmdpi.com
The mechanism involves the in situ formation of a Ru-monophosphine catalyst that facilitates the enantioselective addition. doaj.orgmdpi.com The chirality at the phosphorus atom of the ligand plays a pivotal role in creating a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction. nih.gov The steric and electronic properties of the substituents on the phosphorus atom are critical in achieving high levels of enantioinduction. nih.gov Research in this area has demonstrated that a broad scope of aliphatic aldehydes and arylboronic acids can be utilized to produce chiral alcohols in excellent yields and with high enantioselectivities. doaj.orgmdpi.com
Below is a table summarizing the results of Ru-catalyzed asymmetric addition of arylboronic acids to 3-methylbutanal (B7770604) using a P-chiral monophosphorous ligand, leading to the formation of 1-Aryl-3-methylbutan-1-ol derivatives.
| Arylboronic Acid | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| 4-Bromophenylboronic acid | 96 | 92 |
| Phenylboronic acid | 95 | 94 |
| 4-Chlorophenylboronic acid | 93 | 93 |
| 4-Methylphenylboronic acid | 93 | 93 |
Data derived from studies on Ru-catalyzed asymmetric additions. mdpi.com
Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds from racemic starting materials, theoretically allowing for a 100% yield of a single enantiomer. nih.gov This process combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer. chemsoc.org.cn
In the context of producing enantiomerically pure alcohols, DKR often involves the enantioselective acylation of a racemic alcohol. nih.gov A key challenge is the compatibility between the racemization catalyst and the components of the kinetic resolution. nih.gov For instance, ruthenium-based racemization catalysts can be incompatible with common acylating agents like acetic anhydride (B1165640) due to the formation of stable, deactivating ruthenium-acetate complexes. nih.gov
Mechanistic studies have led to the development of alternative acylating agents, such as acyl carbonates, that circumvent this deactivation pathway. nih.gov The mechanism of this improved DKR process involves:
Reversible N-acylation of a nucleophilic catalyst.
Rate-determining acyl transfer from the catalyst to the alcohol.
The carbonate anion acting as a Brønsted base in the acyl-transfer step. nih.gov
This approach has significantly expanded the scope of non-enzymatic DKR for secondary alcohols. nih.gov
Understanding Boronic Acid Catalysis in Hydroxyl Activation
Boronic acids have emerged as versatile catalysts for the activation of hydroxyl groups under mild conditions, bypassing the need for stoichiometric activating reagents that are often wasteful and toxic. ualberta.carsc.org This catalytic strategy is particularly valuable for the direct functionalization of alcohols. ualberta.ca
The mechanism of boronic acid catalysis involves the reversible formation of a covalent bond between the boronic acid and the hydroxyl group of the alcohol. ualberta.carsc.org This interaction polarizes the C-O bond, activating the alcohol as an electrophile and making it susceptible to nucleophilic attack. ualberta.caumanitoba.ca Electron-deficient arylboronic acids are particularly effective due to their high Lewis acidity. ualberta.ca The catalytic activity is also influenced by the substituents on the boronic acid, particularly those at the ortho position. ualberta.ca This activation method enables a variety of transformations, including Friedel-Crafts-type reactions where the activated alcohol can be trapped by arenes and other nucleophiles. rsc.org
Electron Transfer Processes in Electrochemical Transformations
Electrochemical methods offer a sustainable and efficient alternative for organic synthesis by replacing chemical redox reagents with an electric current. nih.gov These transformations involve electron transfer processes at the electrode surface to generate reactive intermediates. nih.gov
In the context of reactions involving aromatic compounds, electrochemical oxidation can initiate unique transformations. For example, the anodic oxidation of phenols can lead to the formation of carbon radicals, which can then participate in annulation reactions. researchgate.net A key feature of electrosynthesis is the simultaneous occurrence of anodic oxidation and cathodic reduction, which can be harnessed to drive reactions such as dehydrogenative transformations coupled with H₂ evolution, eliminating the need for chemical oxidants. researchgate.net
While specific electrochemical transformations of this compound are not extensively detailed in the provided context, the principles of electron transfer in related systems are instructive. The process generally involves the heterogeneous electron transfer between an electrode and the substrate to generate a reactive intermediate, which then undergoes further chemical reactions. nih.gov
Stereochemical Control and Regioselectivity in Synthetic Routes
Achieving high levels of stereochemical control and regioselectivity is a central goal in the synthesis of complex organic molecules like this compound.
Enantioselectivity refers to the preferential formation of one enantiomer over the other. saskoer.ca In the synthesis of this compound, enantioselectivity is typically achieved through asymmetric catalysis, as discussed with P-chiral monophosphorous ligands in ruthenium catalysis. doaj.orgmdpi.com The chiral catalyst creates diastereomeric transition states with different energy levels, leading to the preferential formation of one enantiomeric product. saskoer.ca
Diastereoselectivity arises when a reaction can produce multiple diastereomers, and one is formed in preference to the others. saskoer.ca This is common in reactions involving molecules with pre-existing stereocenters or in reactions that create multiple new stereocenters. Diastereoselectivity can be under either kinetic or thermodynamic control. saskoer.carsc.org Kinetic control results from differences in the activation energies of the transition states leading to the different diastereomers, while thermodynamic control is governed by the relative stabilities of the products themselves. saskoer.carsc.org
In aldol (B89426) reactions, for instance, the geometry of the enolate precursor can dictate the relative stereochemistry of the newly formed stereocenters, leading to high diastereoselectivity. nih.gov The use of chiral auxiliaries or catalysts can further influence both the enantioselectivity and diastereoselectivity of the product.
Factors Influencing Reaction Regioselectivity
The synthesis of this compound can be approached through various synthetic routes, with regioselectivity being a critical factor in achieving the desired isomer. The most common and illustrative pathway involves the Friedel-Crafts acylation of bromobenzene (B47551) with 3-methylbutanoyl chloride (isovaleryl chloride), followed by the reduction of the resulting ketone. The key to the regioselectivity of the final product lies in the initial acylation step, where the acyl group is directed to a specific position on the bromobenzene ring. The primary factors influencing this regioselectivity are electronic effects, steric hindrance, the nature of the catalyst, the solvent system, and the reaction temperature.
Electronic and Steric Effects
In the Friedel-Crafts acylation of bromobenzene, the bromine atom acts as a deactivating yet ortho, para-directing group. This dual role is a result of two competing electronic effects:
Inductive Effect (-I): Bromine is more electronegative than carbon and withdraws electron density from the benzene (B151609) ring through the sigma bond, deactivating it towards electrophilic attack compared to benzene.
Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the pi-system of the benzene ring. This donation of electron density preferentially stabilizes the carbocation intermediates (arenium ions) formed during ortho and para attack.
The resonance stabilization of the ortho and para intermediates is more significant than that of the meta intermediate, thus directing the incoming electrophile (the acylium ion) to these positions.
Between the ortho and para positions, the para position is generally favored. This preference is primarily due to steric hindrance . The acyl group is sterically bulky, and its approach to the ortho position is impeded by the adjacent bromine atom. The para position, being remote from the bromine atom, is sterically more accessible, leading to the formation of 4-bromo-3-methylbutan-1-one as the major product, which upon reduction yields the target compound.
Partial rate factors for the acetylation of bromobenzene quantitatively illustrate this preference. For instance, in a reaction with acetyl chloride and aluminum chloride, the partial rate factor for the para position is significantly higher than for the ortho position, indicating a strong preference for para substitution. askfilo.com
Influence of Lewis Acid Catalyst
The choice of the Lewis acid catalyst is crucial in Friedel-Crafts acylation and can influence the regioselectivity of the reaction. Stronger Lewis acids, such as aluminum chloride (AlCl₃), generally lead to faster reaction rates. Weaker Lewis acids like ferric chloride (FeCl₃) can also be used and may offer milder reaction conditions.
| Catalyst | Relative Strength | Expected Impact on para-selectivity |
| AlCl₃ | Strong | High (due to bulky complex formation) |
| FeCl₃ | Moderate | Potentially lower than AlCl₃ |
| BF₃ | Moderate to Weak | May show variations in selectivity |
Table 1: General influence of common Lewis acid catalysts on regioselectivity in Friedel-Crafts acylation.
Solvent Effects
The solvent can significantly impact the regioselectivity of Friedel-Crafts acylations. The product ratio is often dependent on the polarity of the solvent. In non-polar solvents like carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂), the kinetic product is often favored. For the acylation of substituted benzenes, this typically means a higher proportion of the sterically less hindered para isomer.
In more polar solvents, such as nitrobenzene, the reaction may proceed under thermodynamic control. This can sometimes lead to different isomer distributions, as the product-catalyst complex may be more soluble, allowing for potential isomerization to the most stable product. stackexchange.com For the acylation of bromobenzene, the para isomer is generally the most thermodynamically stable product.
| Solvent | Polarity | Expected Effect on Regioselectivity |
| Carbon Disulfide (CS₂) | Non-polar | Favors kinetic control, high para-selectivity |
| Dichloromethane (CH₂Cl₂) | Polar aprotic | Commonly used, generally good para-selectivity |
| Nitrobenzene | Polar aprotic | May favor thermodynamic product, potential for isomerization |
Table 2: Influence of solvent polarity on the regioselectivity of Friedel-Crafts acylation.
Temperature Effects
Reaction temperature is another critical parameter that can influence the regioselectivity. Generally, lower temperatures favor kinetic control, leading to a higher proportion of the product formed from the lowest energy transition state. In the case of bromobenzene acylation, this would typically enhance the formation of the para isomer due to steric factors.
Conversely, higher temperatures can provide enough energy to overcome the activation barrier for the formation of the sterically more hindered ortho isomer. Furthermore, at elevated temperatures, the reaction may become more reversible, allowing for isomerization to the thermodynamically most stable product. However, for many Friedel-Crafts acylations, the para product is both kinetically and thermodynamically favored. A study on the acetylation of isobutylbenzene (B155976) showed that lower temperatures (below 0°C) significantly increased the selectivity for the para-acylated product.
| Temperature | Control | Expected Effect on ortho/para Ratio |
| Low (e.g., < 0 °C) | Kinetic | Increased para-selectivity |
| High | Thermodynamic | May allow for some ortho product formation or isomerization |
Table 3: General effect of temperature on the regioselectivity of Friedel-Crafts acylation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
Proton (¹H) NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic, carbinol, methylene (B1212753), methine, and methyl protons are expected.
The aromatic protons on the 1,4-disubstituted benzene ring typically appear as a pair of doublets, characteristic of an AA'BB' spin system. The protons ortho to the carbinol-bearing carbon are expected to be slightly more shielded than the protons ortho to the bromine atom. The proton attached to the carbinol carbon (CH-OH) would appear as a triplet, due to coupling with the adjacent methylene (CH₂) group. The protons of the isobutyl group present a more complex pattern: the two methylene protons are diastereotopic and would likely appear as a complex multiplet, coupled to both the carbinol proton and the methine proton of the isobutyl group. The methine proton (CH) would be a multiplet due to coupling with the adjacent methylene and the two methyl groups. The six protons of the two methyl groups (CH₃) are equivalent and would appear as a doublet, coupled to the single methine proton. A broad singlet corresponding to the hydroxyl (-OH) proton is also anticipated, though its chemical shift can vary with concentration and solvent.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Aromatic H (ortho to C-Br) | ~7.48 | Doublet (d) | ~8.5 | 2H |
| Aromatic H (ortho to C-C) | ~7.25 | Doublet (d) | ~8.5 | 2H |
| Carbinol CH | ~4.65 | Triplet (t) | ~6.5 | 1H |
| Hydroxyl OH | Variable (e.g., ~2.1) | Broad Singlet (br s) | N/A | 1H |
| Methylene CH₂ | ~1.70 - 1.85 | Multiplet (m) | N/A | 2H |
| Methine CH | ~1.60 | Multiplet (m) | N/A | 1H |
Note: Data are predicted based on spectroscopic principles and analysis of structurally similar compounds. The solvent is assumed to be CDCl₃.
Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon environments within a molecule. For this compound, a total of nine distinct signals are expected, corresponding to the six aromatic carbons and the four aliphatic carbons.
The chemical shifts are influenced by the electronegativity of nearby atoms and aromatic ring currents. The carbon atom bonded to the electronegative bromine (C-Br) would appear around 121 ppm, while the ipso-carbon of the aromatic ring attached to the aliphatic chain would be significantly downfield (~144 ppm). The carbinol carbon (C-OH) is also deshielded, typically appearing in the 70-75 ppm range. The remaining aliphatic carbons of the isobutyl group would be found in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (ipso, attached to alkyl) | ~144.5 |
| Aromatic CH (ortho to alkyl) | ~127.5 |
| Aromatic CH (ortho to Br) | ~131.5 |
| Aromatic C (ipso, attached to Br) | ~121.0 |
| Carbinol CH | ~74.0 |
| Methylene CH₂ | ~48.0 |
| Methine CH | ~24.5 |
Note: Data are predicted based on spectroscopic principles and analysis of structurally similar compounds. The solvent is assumed to be CDCl₃.
To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the carbinol proton and the adjacent methylene protons, and between the methylene protons and the methine proton of the isobutyl group. Further correlations would link the methine proton to the terminal methyl protons, confirming the entire aliphatic chain's connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons (like the two ipso-aromatic carbons) and for piecing together different fragments of the molecule. For instance, a correlation between the carbinol proton and the ipso-aromatic carbon would confirm the connection point of the aliphatic chain to the phenyl ring.
Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns under ionization. The molecular formula of this compound is C₁₁H₁₅BrO, giving it a molecular weight of approximately 242.03 g/mol for the ⁷⁹Br isotope and 244.03 g/mol for the ⁸¹Br isotope.
The mass spectrum would exhibit a characteristic molecular ion (M⁺) peak as a pair of signals (a doublet) of nearly equal intensity at m/z 242 and 244, which is the isotopic signature of a molecule containing one bromine atom.
Common fragmentation pathways would include:
Loss of water (-H₂O): A peak at m/z 224/226, corresponding to the [M-18]⁺ ion.
Alpha-cleavage: Cleavage of the bond between the carbinol carbon and the methylene carbon is expected to be a major fragmentation pathway. This would lead to the formation of a stable benzylic cation at m/z 213/215 ([M-C₂H₅]⁺) or a fragment corresponding to the bromophenyl-hydroxymethylene cation [C₇H₆BrO]⁺ at m/z 197/199.
Loss of the isobutyl group: Cleavage of the bond between the carbinol carbon and the aromatic ring could result in a fragment corresponding to the isobutyl group [C₄H₉]⁺ at m/z 57.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical components of a sample and then provides their mass spectra for identification. jmchemsci.com For a synthesized sample of this compound, GC-MS serves as an excellent tool for assessing its purity. A pure sample would yield a single major peak in the gas chromatogram at a specific retention time. fmach.it The mass spectrometer detector would then record the mass spectrum of the compound as it elutes from the column, which should match the expected spectrum and fragmentation pattern discussed above, thereby confirming the compound's identity.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, typically Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would show several characteristic absorption bands:
O-H stretch: A prominent, broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. docbrown.info
C-H (sp²) stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.
C-H (sp³) stretch: Aliphatic C-H stretching vibrations from the isobutyl chain would cause strong absorptions just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range.
C=C stretch: Aromatic ring carbon-carbon stretching vibrations are expected to produce one or more sharp bands in the 1600-1450 cm⁻¹ region.
C-O stretch: A strong absorption band corresponding to the stretching vibration of the carbinol C-O bond would be visible in the 1200-1050 cm⁻¹ range.
C-Br stretch: The carbon-bromine bond stretch would appear as a medium to strong band in the fingerprint region, typically between 600-500 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch | 3600 - 3200 | Strong, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2960 - 2850 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium, Sharp |
| C-O Stretch | 1200 - 1050 | Strong |
An article on the advanced spectroscopic characterization and structural determination of the chemical compound this compound cannot be generated at this time.
A thorough search of publicly available scientific databases and literature has revealed a significant lack of specific experimental data for this particular compound across the requested analytical techniques. Detailed research findings, data tables, and specific peak assignments necessary to construct a scientifically accurate and informative article on its Fourier Transform Infrared (FT-IR) Spectroscopy, FT-Raman Spectroscopy, UV-Visible (UV-Vis) Absorption and Emission Spectroscopy, X-ray Crystallography, and Chromatographic Methods are not available.
While information exists for structurally related compounds, such as those sharing the 4-bromophenyl group or the methylbutan-1-ol moiety, the strict requirement to focus solely on this compound prevents the use of this analogous data. Adhering to the instructions to not introduce information outside the explicit scope of the specified compound makes it impossible to generate the requested content.
Advanced Spectroscopic Characterization and Structural Determination
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution
The enantiomeric resolution of 1-(4-Bromophenyl)-3-methylbutan-1-ol is a critical analytical step for the determination of enantiomeric purity and for the preparation of single-enantiomer forms of the compound. While specific, detailed research findings on the chiral High-Performance Liquid Chromatography (HPLC) separation of this compound are not extensively documented in publicly available literature, the general principles of chiral chromatography for structurally similar aromatic alcohols allow for a well-established analytical approach.
The separation of the enantiomers of this compound would typically be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that are functionalized with carbamate (B1207046) or benzoate (B1203000) derivatives, are widely recognized for their broad applicability in resolving a diverse range of racemates, including aryl-substituted alcohols. The chiral recognition mechanism of these CSPs relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and π-π stacking, result in different retention times for the (R)- and (S)-enantiomers, enabling their separation.
For a compound like this compound, a normal-phase HPLC method is often the preferred starting point for method development. This approach typically employs a non-polar mobile phase, such as a mixture of hexane (B92381) or heptane (B126788) with a polar modifier like isopropanol (B130326) or ethanol. The choice and concentration of the alcohol modifier are crucial for optimizing the separation, influencing both the retention times and the resolution of the enantiomers.
A hypothetical, yet representative, set of parameters for the chiral HPLC separation of this compound is presented in the table below. These conditions are based on established methods for analogous compounds.
| Parameter | Value |
| Column | Chiralpak® AD-H (or equivalent amylose-based CSP) |
| Dimensions | 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
| Expected Elution | Enantiomer 1: ~8.5 min, Enantiomer 2: ~9.8 min |
In a typical research finding, the elution order of the enantiomers would be determined by analyzing a sample enriched with a known enantiomer, if available, or by using other analytical techniques such as circular dichroism spectroscopy in conjunction with HPLC. The successful separation would be characterized by a good resolution factor (Rs > 1.5), indicating baseline separation between the two enantiomeric peaks, and a separation factor (α) significantly greater than 1. The integration of the peak areas would then allow for the precise determination of the enantiomeric excess (ee) of a given sample.
Further method development could involve screening different chiral stationary phases (e.g., cellulose-based columns like Chiralcel® OD-H) and optimizing the mobile phase composition by varying the type and percentage of the alcohol modifier to achieve the desired selectivity and resolution.
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
This section would have detailed the use of computational methods to model the molecule's geometry and energy.
Density Functional Theory (DFT) for Geometry Optimization and Energetic ProfilesDFT is a powerful computational tool used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its energy. This information is fundamental to understanding its stability and reactivity.
Molecular Orbital and Charge Distribution Analysis
This part of the investigation would have focused on the distribution of electrons within the molecule, which governs its chemical behavior.
Reactivity Site Prediction and Electrostatic Properties
The prediction of reactive sites and the understanding of electrostatic properties are fundamental to elucidating the chemical behavior of a molecule. Techniques such as Molecular Electrostatic Potential (MEP) surface analysis and Conceptual Density Functional Theory (DFT) descriptors are instrumental in this regard.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). mdpi.com
For 1-(4-Bromophenyl)-3-methylbutan-1-ol, the MEP surface would likely show a region of negative electrostatic potential around the oxygen atom of the hydroxyl group, indicating its susceptibility to electrophilic attack. This is due to the high electronegativity of oxygen and the presence of lone pairs of electrons. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive electrostatic potential, making it a potential site for nucleophilic attack. The aromatic ring, influenced by the electron-withdrawing bromine atom, would also display distinct electrostatic potential regions, contributing to its reactivity in electrophilic aromatic substitution reactions. The σ-hole, a region of positive electrostatic potential on the outermost portion of the halogen atom along the C-Br bond axis, is another feature that could be identified, suggesting the possibility of halogen bonding. mdpi.compreprints.org
Table 1: Hypothetical Electrostatic Potential Values at Key Atomic Sites of this compound
| Atomic Site | Predicted Electrostatic Potential (kcal/mol) | Implication for Reactivity |
|---|---|---|
| Oxygen (hydroxyl) | Highly Negative | Susceptible to electrophilic attack |
| Hydrogen (hydroxyl) | Highly Positive | Potential site for nucleophilic attack |
| Bromine (σ-hole) | Positive | Potential for halogen bonding |
Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various descriptors. scielo.org.mx Fukui functions, for instance, are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.netd-nb.info These functions measure the change in electron density at a particular point in a molecule when an electron is added or removed.
For this compound, the condensed Fukui functions would be calculated for each atom to pinpoint the centers of reactivity. The site with the highest value of the Fukui function for nucleophilic attack (f+) would be the most likely to accept an electron, while the site with the highest value for electrophilic attack (f-) would be the most likely to donate an electron. scm.com It is anticipated that the oxygen atom would have a high f- value, and the carbon atom attached to the hydroxyl group would have a significant f+ value.
Table 2: Hypothetical Condensed Fukui Function Values for Selected Atoms in this compound
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
|---|---|---|---|
| O (hydroxyl) | Low | High | Moderate |
| C (carbinol) | High | Low | Moderate |
| C (ipso-bromo) | Moderate | Moderate | Moderate |
Conformational Analysis and Dynamic Behavior
The three-dimensional structure and dynamic behavior of a molecule are critical to its function and interactions. Molecular Dynamics Simulations provide a computational method to explore the conformational landscape and stability of molecules over time.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. uzh.chnih.gov By simulating the interactions between atoms, MD can provide insights into the conformational stability, flexibility, and intermolecular interactions of a molecule like this compound. frontiersin.org
Atropoisomerism and Stereochemical Dynamics via Computational Methods
Atropoisomerism is a type of stereoisomerism that arises from restricted rotation around a single bond. Computational methods can be employed to predict the likelihood of atropoisomerism by calculating the rotational energy barrier around the bond .
For this compound, the bond between the aromatic ring and the chiral carbon of the side chain is the focus of such an investigation. While the presence of a bulky bromine atom and an isobutyl group could introduce some steric hindrance, it is generally unlikely that this would be sufficient to create stable atropisomers at room temperature. Computational calculations, such as a relaxed potential energy surface scan around the C(aromatic)-C(chiral) bond, would be necessary to determine the energy barrier to rotation. A high-energy barrier (typically > 20-25 kcal/mol) would suggest the potential for atropoisomerism. However, for a molecule of this nature, the barrier is expected to be significantly lower, allowing for free rotation at ambient temperatures.
Applications in Advanced Organic Synthesis and Materials Science
Role as Versatile Synthetic Intermediates and Building Blocks
The utility of 1-(4-bromophenyl)-3-methylbutan-1-ol as a versatile building block stems from the reactivity of its key functional groups: the aryl bromide and the secondary alcohol. The bromo-substituent on the phenyl ring is particularly amenable to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
Detailed research has demonstrated the successful application of aryl bromides in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. For instance, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine has been coupled with various arylboronic acids to generate a library of imine derivatives. researchgate.netresearchgate.net This highlights the potential of the 4-bromophenyl moiety within this compound to undergo similar transformations, allowing for the introduction of diverse aryl and heteroaryl substituents.
Furthermore, the secondary alcohol group can be a site for various chemical modifications. It can be oxidized to the corresponding ketone, esterified, or used as a directing group in subsequent reactions. The chirality of the alcohol also introduces the possibility of diastereoselective reactions at later stages of a synthetic sequence. The combination of these reactive sites makes this compound a valuable starting material for the synthesis of a broad range of more complex molecules. unica.itnih.gov
Below is a table summarizing the potential synthetic transformations of this compound:
| Functional Group | Reaction Type | Potential Products |
| Aryl Bromide | Suzuki-Miyaura Coupling | Biaryl-substituted butanols |
| Aryl Bromide | Heck Coupling | Alkenyl-substituted butanols |
| Aryl Bromide | Sonogashira Coupling | Alkynyl-substituted butanols |
| Aryl Bromide | Buchwald-Hartwig Amination | Amino-substituted butanols |
| Secondary Alcohol | Oxidation | 1-(4-Bromophenyl)-3-methylbutan-1-one |
| Secondary Alcohol | Esterification | Ester derivatives |
| Secondary Alcohol | Etherification | Ether derivatives |
Scaffold Design for the Synthesis of Novel Molecular Architectures
In medicinal chemistry and materials science, a molecular scaffold refers to the core structure of a molecule to which various substituents can be attached to create a library of compounds with diverse properties. semanticscholar.orgresearchgate.net The rigid framework of the 4-bromophenyl group combined with the flexible isobutyl chain and the chiral center of this compound makes it an attractive scaffold for the design of new molecular entities. mdpi.com
The term "scaffold hopping" refers to the strategy of replacing a central molecular core with a structurally different one while retaining similar biological activity. The unique three-dimensional arrangement of substituents around the this compound core could lead to the discovery of novel scaffolds that mimic the activity of known bioactive molecules. nih.gov
Computational studies are often employed to explore the potential of molecular scaffolds. semanticscholar.orgresearchgate.net By computationally enumerating possible derivatives of the this compound scaffold and predicting their properties, researchers can prioritize synthetic targets with desired characteristics, such as specific binding affinities for biological targets or particular photophysical properties for materials applications.
Development of Chiral Auxiliaries and Ligands for Asymmetric Transformations
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. nih.govelsevierpure.comrsc.org Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net Given that this compound is a chiral alcohol, it has the potential to be developed into a chiral auxiliary.
Chiral alcohols are a well-established class of chiral auxiliaries. scielo.org.mx They can be converted into chiral esters or ethers, which can then influence the stereoselectivity of reactions such as enolate alkylations or Diels-Alder reactions. After the desired stereocenter has been created, the auxiliary can be cleaved and potentially recycled. While the direct use of this compound as a chiral auxiliary has not been extensively reported, its structural similarity to other known chiral alcohols suggests its potential in this area.
Similarly, chiral ligands are crucial components of catalysts used in asymmetric transformations. The chiral alcohol moiety of this compound could be incorporated into the structure of a ligand for a metal catalyst. The steric and electronic properties of the ligand, dictated by the arrangement of the bromophenyl and isobutyl groups around the chiral center, could influence the enantioselectivity of reactions such as asymmetric hydrogenations or cross-coupling reactions.
The following table lists some common types of chiral auxiliaries and their applications:
| Chiral Auxiliary Type | Example | Application |
| Chiral Oxazolidinones | Evans Auxiliaries | Asymmetric aldol (B89426) reactions, alkylations |
| Chiral Amino Alcohols | (1R,2S)-Ephedrine | Asymmetric reductions, alkylations |
| Chiral Sulfinamides | Ellman's Sulfinamide | Asymmetric synthesis of amines |
| Chiral Camphorsultams | Oppolzer's Camphorsultam | Asymmetric Diels-Alder reactions, alkylations |
Integration into Emerging Reaction Methodologies (e.g., Click Chemistry)
"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgwikipedia.orgalliedacademies.orgnih.gov The most prominent example of a click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. nih.gov
The 4-bromophenyl group of this compound can be readily converted into an azide (B81097) functionality. This transformation typically involves a nucleophilic aromatic substitution or a palladium-catalyzed coupling with an azide source. The resulting 1-(4-azidophenyl)-3-methylbutan-1-ol could then be "clicked" with a variety of terminal alkynes to generate a library of triazole-containing compounds. beilstein-journals.orgmdpi.comnih.govmdpi.com
This approach offers a highly efficient and modular route to novel molecular architectures. The triazole ring is a stable and often biologically compatible linker, and the diversity of commercially available alkynes allows for the rapid generation of a wide range of derivatives. These derivatives could be screened for various applications, from biological activity to materials properties.
A plausible synthetic route for the integration of this compound into click chemistry is outlined below:
Step 1: Azide Formation this compound can be converted to 1-(4-azidophenyl)-3-methylbutan-1-ol using sodium azide with a suitable catalyst system.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The resulting azide can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield the corresponding 1,4-disubstituted 1,2,3-triazole.
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| 1-(4-Azidophenyl)-3-methylbutan-1-ol | Terminal Alkyne | CuAAC | 1-(4-(1,2,3-Triazol-1-yl)phenyl)-3-methylbutan-1-ol derivative |
This strategy exemplifies how this compound can be utilized in modern, efficient synthetic methodologies to access novel and diverse chemical entities.
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Pathways
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For a compound like 1-(4-bromophenyl)-3-methylbutan-1-ol, this translates to the development of synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
Future research in this area will likely focus on biocatalysis, which employs enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild conditions. rsc.org The use of alcohol dehydrogenases (ADHs) for the asymmetric reduction of the corresponding ketone, 1-(4-bromophenyl)-3-methylbutanone, is a promising avenue. rsc.org Research will be directed towards discovering and engineering robust ADHs with high tolerance to organic solvents and by-products, enabling high substrate loading and efficient conversion. rsc.orgresearchgate.net
Another sustainable approach involves the use of plant-based biocatalysts, such as Daucus carota (carrot) roots, which can offer an economically viable and environmentally friendly alternative to conventional metal catalysts. rsc.org The table below illustrates a comparative overview of potential synthetic pathways.
| Synthetic Pathway | Catalyst Type | Advantages | Challenges |
| Conventional Asymmetric Reduction | Metal-based (e.g., Ru, Rh) | High turnover frequency, well-established | Costly, potential for heavy metal contamination, harsh reaction conditions |
| Biocatalytic Reduction | Isolated Enzymes (ADHs) | High stereoselectivity, mild conditions, biodegradable | Enzyme stability, cofactor regeneration, cost of isolated enzymes |
| Whole-Cell Biocatalysis | Microorganisms (e.g., E. coli, yeast) | In-situ cofactor regeneration, reduced enzyme purification costs | Substrate/product inhibition, lower volumetric productivity |
| Plant-Based Biocatalysis | e.g., Daucus carota | Inexpensive, renewable, environmentally benign | Long reaction times, high biocatalyst loading required |
Future efforts will also explore multi-step biocatalytic cascades, where a series of enzymatic reactions are performed in a single pot to synthesize complex chiral molecules from simple, renewable starting materials. researchgate.net
Development of Advanced Catalytic Systems for Enhanced Stereocontrol
Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules. For this compound, this means the selective formation of either the (R)- or (S)-enantiomer. Future research will focus on the design and development of novel catalytic systems that offer unprecedented levels of stereodivergence and efficiency.
One promising area is the development of dual-catalysis systems, where two distinct catalysts work in synergy to control the reaction outcome. chiralpedia.com This could involve the combination of a metal catalyst with an organocatalyst or an enzyme to achieve higher enantioselectivity than either catalyst could alone. nih.gov For the synthesis of this compound, a key C-C bond-forming step could be targeted, such as the asymmetric addition of an isobutyl group to 4-bromobenzaldehyde (B125591). nih.gov
The development of novel chiral ligands for transition metal catalysts will also continue to be a major focus. chiralpedia.com Research will aim to create ligands that are not only highly effective in inducing asymmetry but are also robust, easily synthesized, and recyclable. The table below highlights emerging trends in advanced catalytic systems.
| Catalytic System | Description | Potential Application for Target Compound |
| Dual-Catalysis | Synergistic use of two different catalysts (e.g., metal and organocatalyst). chiralpedia.com | Asymmetric allylic alkylation followed by hydroboration-oxidation. |
| Photoredox Catalysis | Use of light to drive chemical reactions, often in combination with other catalysts. nih.gov | Stereoconvergent synthesis from a racemic precursor. nih.gov |
| Supramolecular Catalysis | Use of self-assembled molecular cages or scaffolds to create a chiral reaction environment. | Enantioselective reduction of the corresponding ketone within a chiral cavity. |
| Continuous Flow Catalysis | Performing reactions in a continuous flow reactor for improved efficiency and scalability. nih.govmdpi.com | Scalable and automated synthesis of enantiopure this compound. |
Furthermore, the development of catalysts for the direct, asymmetric functionalization of C-H bonds offers a highly atom-economical approach to synthesizing complex molecules and could be applied to derivatives of the target compound. acs.org
Integration of Machine Learning in Predictive Synthesis and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to transform the landscape of chemical synthesis. azorobotics.comresearchgate.net For this compound, ML algorithms can be employed to accelerate the discovery of optimal reaction conditions, predict the most effective catalysts, and even forecast the physicochemical properties of the molecule and its derivatives. nih.govpnas.orgresearch.google
In the context of synthesis, ML models can be trained on large datasets of chemical reactions to predict the outcome (e.g., yield, enantioselectivity) of a given transformation under specific conditions. nih.gov This predictive power can significantly reduce the number of experiments required, saving time and resources. pnas.org For instance, a random forest or neural network model could be developed to predict the enantiomeric excess of the reduction of 1-(4-bromophenyl)-3-methylbutanone using a library of chiral catalysts. nih.govpnas.org
Moreover, ML can be used for de novo design of catalysts. researchgate.net By learning the relationship between catalyst structure and performance, ML algorithms can propose novel catalyst structures that are predicted to have superior activity and selectivity. azorobotics.com The table below outlines the potential applications of machine learning in the context of the target compound.
| Machine Learning Application | Description | Impact on Research and Development |
| Reaction Outcome Prediction | Predicting the yield and stereoselectivity of a reaction based on reactants, catalysts, and conditions. nih.gov | Reduces the need for extensive experimental screening, accelerates optimization. pnas.org |
| Catalyst Design and Discovery | Proposing novel catalyst structures with enhanced performance for a specific transformation. researchgate.net | Moves from trial-and-error catalyst development to data-driven design. azorobotics.com |
| Property Prediction | Forecasting physicochemical properties (e.g., solubility, toxicity) of the target molecule and its derivatives. research.googleresearchgate.netmdpi.com | Guides the design of new molecules with desired properties, aids in early-stage drug discovery. |
| Retrosynthetic Analysis | Identifying potential synthetic routes to a target molecule. nih.gov | Assists chemists in designing more efficient and innovative synthetic strategies. |
The use of chemical language models, which treat molecules as a language, is also an emerging area that could be applied to predict reaction outcomes and molecular properties. researchgate.net
Expansion of Spectroscopic and Computational Methodologies for Deeper Mechanistic Understanding
A fundamental understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. Future research will leverage advanced spectroscopic and computational techniques to gain unprecedented insights into the catalytic cycles and transition states involved in the synthesis of this compound.
In situ spectroscopic techniques, such as operando infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, will allow for the real-time monitoring of reactions, providing valuable information about the formation and consumption of intermediates. acs.org These experimental data can then be used to validate and refine computational models.
Computational chemistry, particularly density functional theory (DFT), will continue to be an indispensable tool for elucidating reaction mechanisms and understanding the origins of stereoselectivity. rsc.orgacs.orgrsc.org By modeling the potential energy surfaces of different reaction pathways, researchers can identify the key factors that govern the selectivity of a reaction. rsc.orgcri.or.thnih.gov For example, DFT calculations could be used to understand why a particular chiral catalyst favors the formation of the (R)- over the (S)-enantiomer of this compound. The table below summarizes the application of these advanced methodologies.
| Methodology | Contribution to Mechanistic Understanding |
| Operando Spectroscopy (IR, NMR) | Real-time monitoring of reactant, intermediate, and product concentrations during a reaction. acs.org |
| Density Functional Theory (DFT) | Calculation of transition state energies, reaction pathways, and non-covalent interactions. acs.orgnih.gov |
| Molecular Dynamics (MD) Simulations | Modeling the dynamic behavior of catalyst-substrate complexes in solution. |
| Combined Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic reactions where the active site is treated with high-level quantum mechanics and the surrounding protein with classical mechanics. |
These combined experimental and computational approaches will provide a holistic understanding of the reaction landscape, enabling the rational design of next-generation catalysts and synthetic processes. rsc.org
Q & A
Q. What are the optimal synthetic routes for 1-(4-Bromophenyl)-3-methylbutan-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound can be achieved via:
- Grignard Reaction : Addition of 4-bromophenylmagnesium bromide to 3-methylbutanal, followed by acidic workup. This method is noted for high stereoselectivity in analogous bromophenyl alcohols .
- Hydrogen Bromide-Mediated Cyclization : A method involving HBr addition to propargyl alcohols (e.g., 4-(4-bromophenyl)but-3-yn-1-ol derivatives), yielding brominated ketones that can be reduced to the target alcohol .
- Reduction of Ketones : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduction of 1-(4-bromophenyl)-3-methylbutan-1-one, ensuring purity >95% with proper solvent selection (e.g., ethanol or THF) .
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Condition |
|---|---|---|---|
| Grignard Reaction | 75–85 | 90–95 | Dry THF, 0–5°C |
| HBr Cyclization | 60–70 | 85–90 | Reflux in methanol |
| Ketone Reduction | 80–90 | >95 | Ethanol, room temp |
Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., hydroxyl group position) and absence of impurities. For example, the hydroxyl proton typically resonates at δ 1.8–2.2 ppm in CDCl₃ .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile impurities (e.g., residual solvents or byproducts like 1-(4-bromophenyl)-3-methylbutan-1-one) with a detection limit of <0.1% .
- X-ray Crystallography : Resolves stereochemical ambiguities; similar bromophenyl alcohols exhibit planar phenyl rings and gauche conformations in crystal lattices .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?
- Methodological Answer : Discrepancies in melting points (e.g., 85–95°C) may arise from polymorphism or impurities. Strategies include:
- Differential Scanning Calorimetry (DSC) : Identifies polymorphic transitions (e.g., endothermic peaks at 88°C vs. 92°C) .
- Controlled Recrystallization : Use solvents like hexane/ethyl acetate (98:2) to isolate pure crystalline forms .
- Solubility Profiling : Measure solubility in solvents of varying polarity (e.g., logP ~2.8 in octanol/water) to correlate with structural analogs .
Q. What strategies are recommended for elucidating the reaction mechanisms involving the hydroxyl and bromophenyl groups under different conditions?
- Methodological Answer :
- Hydroxyl Reactivity :
- Esterification : React with acetyl chloride (pyridine catalyst) to form acetates; monitor via FT-IR (C=O stretch at 1740 cm⁻¹) .
- Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to oxidize the alcohol to 1-(4-bromophenyl)-3-methylbutan-1-one, confirmed by GC-MS .
- Bromophenyl Reactivity :
- Nucleophilic Substitution : Replace bromine with amines (e.g., piperidine) in DMF at 80°C; track progress via TLC (Rf shift from 0.6 to 0.3) .
Table 2 : Reaction Mechanisms and Monitoring Techniques
| Reaction Type | Reagents/Conditions | Monitoring Method |
|---|---|---|
| Esterification | AcCl, pyridine, 25°C | FT-IR (1740 cm⁻¹) |
| Oxidation | Jones reagent, 0°C | GC-MS (m/z 242 [M⁺]) |
| SNAr Substitution | Piperidine, DMF, 80°C | TLC (silica, hexane:EA) |
Q. How can computational modeling be integrated with experimental data to predict the biological activity of derivatives?
- Methodological Answer :
- Molecular Docking : Screen derivatives against targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. For example, the hydroxyl group forms hydrogen bonds with Thr309 in CYP2D6 .
- QSAR Models : Correlate logP and polar surface area (PSA) with antimicrobial activity. Derivatives with PSA < 60 Ų show enhanced membrane permeability .
- In Vitro Validation : Test top-scoring derivatives in MIC assays against S. aureus (e.g., IC₅₀ < 50 µM for active compounds) .
Data Contradiction Analysis
- Example : Conflicting solubility reports in water (0.1 mg/mL vs. 0.5 mg/mL) may stem from:
- Particle Size : Smaller particles (nanomilled) increase apparent solubility .
- pH Effects : Protonation of the hydroxyl group at pH < 4 enhances solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
